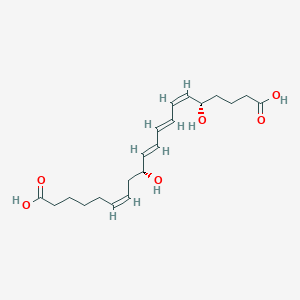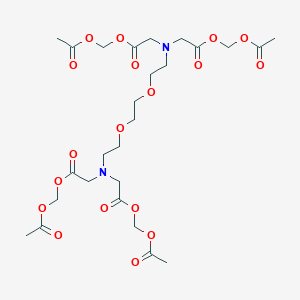
EGTA acetoxymethyl ester
Overview
Description
EGTA acetoxymethyl ester (EGTA-AM) is an organic compound that finds extensive use in diverse scientific research applications . It is a derivative of ethylene glycol-bis (2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) and serves as a valuable tool in laboratory experiments . As EGTA AM enters cells, it is hydrolyzed by intracellular esterases to produce EGTA .
Synthesis Analysis
EGTA AM can be passively loaded into cells to generate intracellular EGTA . The synthesis of the desired AM ether products from dyes with commercially available bromomethyl acetate has been reported .Molecular Structure Analysis
The molecular formula of EGTA acetoxymethyl ester is C26H40N2O18 . Its molecular weight is 668.6 g/mol .Chemical Reactions Analysis
EGTA AM is hydrolyzed by intracellular esterases to produce EGTA .Physical And Chemical Properties Analysis
EGTA AM is a liquid or an oil at room temperature . Its molecular weight is 668.6 g/mol .Scientific Research Applications
-
Cell Viability Studies
- EGTA acetoxymethyl ester (EGTA-AM) is a cell-permeant form of EGTA, which can be passively loaded into cells to generate intracellular EGTA . It is used in the field of cell biology to study cell viability and proliferation .
- EGTA-AM is often used to chelate Ca2+ ions, thereby affecting various cellular processes that are regulated by Ca2+ .
- The compound is intrinsically a liquid or an oil at room temperature, which allows it to easily permeate cell membranes .
- The outcomes of these studies can vary, but generally, they provide insights into the role of Ca2+ in cell viability and proliferation .
-
Ionic Homeostasis
- EGTA-AM is used in the study of ionic homeostasis . It helps in understanding the role of calcium in maintaining the balance of ions in cells .
- The compound is used to chelate Ca2+ ions, affecting the balance of ions within the cell .
- The methods of application involve introducing EGTA-AM into the cellular environment and observing the changes in ionic balance .
- The results of these studies contribute to our understanding of how cells maintain ionic balance and the role of calcium in this process .
-
Cell Signaling
- EGTA-AM is used in the study of cell signaling . It helps in evaluating the role of intracellular calcium changes in cell signaling .
- The compound is used to chelate Ca2+ ions, affecting various cellular processes that are regulated by Ca2+ .
- The methods of application involve introducing EGTA-AM into the cellular environment and observing the changes in cell signaling .
- The results of these studies contribute to our understanding of how cells communicate and the role of calcium in this process .
-
Calcium Detection
- EGTA-AM is used in the field of calcium detection . It is often used with the chelator carboxyl groups masked as acetoxymethyl esters, in order to render the molecule lipophilic and to allow easy entrance into the cell .
- Once this form of the indicator is in the cell, cellular esterases will free the carboxyl groups and the indicator will be able to bind calcium .
- The binding of a Ca2+ ion to a fluorescent indicator molecule leads to either an increase in quantum yield of fluorescence or emission/excitation wavelength shift .
- The results of these studies contribute to our understanding of how calcium is detected in cells .
-
Neuroscience Research
- EGTA-AM is used in neuroscience research to study the role of calcium ions in neuronal signaling .
- The compound is used to chelate Ca2+ ions, affecting various neuronal processes that are regulated by Ca2+ .
- The methods of application involve introducing EGTA-AM into the neuronal environment and observing the changes in neuronal signaling .
- The results of these studies contribute to our understanding of how neurons communicate and the role of calcium in this process .
-
Cardiology Research
- EGTA-AM is used in cardiology research to study the role of calcium ions in cardiac muscle contraction .
- The compound is used to chelate Ca2+ ions, affecting the contraction and relaxation of cardiac muscle cells .
- The methods of application involve introducing EGTA-AM into the cardiac muscle environment and observing the changes in muscle contraction .
- The results of these studies contribute to our understanding of how cardiac muscles function and the role of calcium in this process .
-
Cell Analysis
- EGTA-AM is used in cell analysis . It is often used with the chelator carboxyl groups masked as acetoxymethyl esters, in order to render the molecule lipophilic and to allow easy entrance into the cell .
- Once this form of the indicator is in the cell, cellular esterases will free the carboxyl groups and the indicator will be able to bind calcium .
- The binding of a Ca2+ ion to a fluorescent indicator molecule leads to either an increase in quantum yield of fluorescence or emission/excitation wavelength shift .
- The results of these studies contribute to our understanding of how calcium is detected in cells .
-
Cell Viability, Proliferation & Function
- EGTA-AM is used in the field of cell viability, proliferation, and function . It helps in understanding the role of calcium in maintaining the balance of ions in cells .
- The compound is used to chelate Ca2+ ions, affecting the balance of ions within the cell .
- The methods of application involve introducing EGTA-AM into the cellular environment and observing the changes in ionic balance .
- The results of these studies contribute to our understanding of how cells maintain ionic balance and the role of calcium in this process .
Future Directions
properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EGTA acetoxymethyl ester | |
CAS RN |
99590-86-0 | |
| Record name | Egta acetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







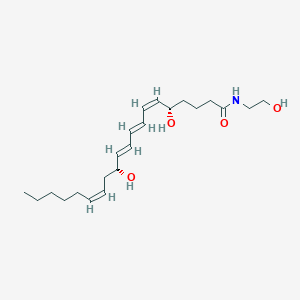
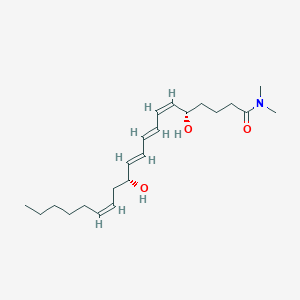



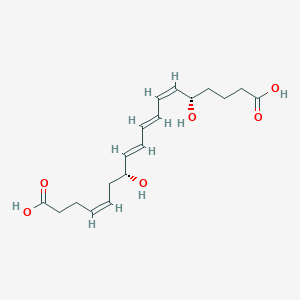
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

